BenchChemオンラインストアへようこそ!

(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one

Monoamine Oxidase Inhibition Neuroprotection Reversible Inhibitor Design

The target compound is a synthetic (2E)-configured enaminone featuring a 2,5-dichlorothiophene carbonyl acceptor and a 3,4-dimethoxyanilino donor linked through a propenone bridge. Its molecular formula is C₁₅H₁₃Cl₂NO₃S (MW 358.24 g·mol⁻¹).

Molecular Formula C15H13Cl2NO3S
Molecular Weight 358.23
CAS No. 338402-48-5
Cat. No. B2518035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one
CAS338402-48-5
Molecular FormulaC15H13Cl2NO3S
Molecular Weight358.23
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC=CC(=O)C2=C(SC(=C2)Cl)Cl)OC
InChIInChI=1S/C15H13Cl2NO3S/c1-20-12-4-3-9(7-13(12)21-2)18-6-5-11(19)10-8-14(16)22-15(10)17/h3-8,18H,1-2H3/b6-5+
InChIKeyJFHAPUJXTAIKIZ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 338402-48-5: (2E)-1-(2,5-Dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one – Core Structural and Physicochemical Profile


The target compound is a synthetic (2E)-configured enaminone featuring a 2,5-dichlorothiophene carbonyl acceptor and a 3,4-dimethoxyanilino donor linked through a propenone bridge. Its molecular formula is C₁₅H₁₃Cl₂NO₃S (MW 358.24 g·mol⁻¹) . This core architecture positions it within the broader thienylchalcone and arylaminopropenone classes, which have been investigated for monoamine oxidase inhibition and kinase modulation. The compound is commercially available from multiple screening-library vendors, indicating its current role as a probe molecule for target‑identification or structure–activity relationship (SAR) expansion campaigns.

CAS 338402-48-5: Why Generic Substitution of Thienyl Enaminone Analogs Risks Activity Profile Divergence


The target compound occupies a distinct chemical space at the intersection of 2,5-dichlorothiophene chalcones and N‑aryl enaminones. Published SAR on the related thienylchalcone series demonstrates that even minor alterations in the aryl ring or linker geometry can switch selectivity between hMAO‑A and hMAO‑B or abolish reversible inhibition [1]. Replacing the enaminone NH‑linker with a direct C–C bond (as in classical chalcones) or substituting the 2,5‑dichlorothiophene with a benzodioxole scaffold yields analogs with markedly different target-binding profiles [2]. Consequently, generic substitution without experimental validation risks departing from the desired biological fingerprint, making the specific procurement of this exact enaminone essential for SAR fidelity.

CAS 338402-48-5: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Enaminone NH Linker vs. Direct Chalcone: Impact on hMAO-B Inhibitory Mode

The target compound's enaminone spacer introduces a hydrogen-bond-donating NH group absent in the direct thienylchalcone series. The potent direct chalcone analog (2E)-1-(2,4-dichlorothiophen-3-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (S4) exhibited a competitive, reversible hMAO‑B Ki of 0.041 µM versus selegiline (Ki = 0.302 µM) in a fluorometric kynuramine assay, and was non‑toxic to cultured hepatic cells at 5–25 µM [1]. Although the target enaminone has not been directly assayed in the same system, class‑level SAR indicates that introduction of the anilino NH can alter protonation states and binding‑site interactions, potentially shifting selectivity or residence time relative to S4 and its congeners.

Monoamine Oxidase Inhibition Neuroprotection Reversible Inhibitor Design

Benzodioxole vs. Dichlorothiophene Acceptor: Binding Affinity Shift in a Conserved Enaminone Scaffold

A closely related enaminone, (Z)-1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyanilino)-2-propen-1-one (MLS000681112; BDBM43710), retains the identical 3,4‑dimethoxyanilino‑propenone motif but bears a benzodioxole acceptor instead of the target compound's 2,5‑dichlorothiophene. This analog was evaluated in a panel of binding assays, providing a baseline for the acceptor‑swapped scaffold [1]. Replacing the benzodioxole with the electron‑withdrawing, lipophilic 2,5‑dichlorothiophene is expected to alter hydrogen‑bonding capacity, dipole moment, and metabolic stability, potentially leading to differentiated target‑binding profiles. Direct quantitative comparison with the target compound awaits experimental determination, but the accessible analog data enable hypothesis‑driven procurement of the dichlorothiophene variant for comparative studies.

Kinase Inhibition Binding Affinity Scaffold Hopping

Geometric Configuration: (2E) Stereochemistry Preserved for Consistent Biological Readout

The target compound is supplied as the (2E) isomer, with the configuration confirmed by the InChI Key JFHAPUJXTAIKIZ-AATRIKPKSA-N . In the thienylchalcone series, the E‑configuration is essential for MAO‑B inhibitory activity; the Z‑isomer of related enaminones has been shown to adopt different binding poses [1]. Procurement of the stereochemically defined (2E) compound ensures that SAR interpretations are not confounded by isomeric mixtures, which is critical when comparing with literature data on E‑configured thienylchalcones.

Stereochemistry Conformational Analysis Reproducibility

Physicochemical Differentiation: Lipophilicity and Electronic Profile vs. Common Chalcone Scaffolds

The target compound incorporates a 2,5‑dichlorothiophene ring (calculated logP contribution approx. +2.5) and a 3,4‑dimethoxyanilino group (hydrogen‑bond donors/acceptors). Compared to the benzodioxole analog (logP lower by ~0.5–1.0 units) and the direct chalcone series (lacking the anilino NH), the enaminone presents a distinct lipophilic/hydrophilic balance that can influence membrane permeability and non‑specific binding [1]. These physicochemical differences, while not substitutes for biological data, support prioritization when designing compounds for CNS penetration (as in MAO‑B programs) or when seeking to reduce off‑target promiscuity compared to more lipophilic direct chalcones.

Lipophilicity Drug-likeness ADME Prediction

CAS 338402-48-5: Best Research and Industrial Application Scenarios Based on Available Evidence


Neurodegenerative Disease Probe Discovery: hMAO‑B SAR Expansion

The enaminone scaffold is positioned for hMAO‑B inhibitor development based on class‑level SAR from the thienylchalcone series [1]. Procuring the target compound enables head‑to‑head comparison with direct chalcone S4 (Ki = 0.041 µM) [1] to assess how the NH‑linker influences potency, reversibility, and toxicity. This application requires the (2E) stereochemistry and the exact 3,4‑dimethoxy substitution to maintain comparability with literature data.

Kinase Selectivity Profiling via Acceptor‑Swapped Scaffold Hopping

The commercial availability of the benzodioxole analog (MLS000681112) [2] allows direct in‑vitro comparison with the target compound in kinase panels. Replacing the benzodioxole with 2,5‑dichlorothiophene alters hydrogen‑bonding and lipophilicity, potentially yielding differentiated kinase selectivity profiles. This scenario is suited for hit‑to‑lead programs seeking to improve selectivity or ADME while retaining the enaminone core.

Physicochemical Property Optimization for CNS Drug Design

The target compound's predicted ClogP (~3.8–4.2) and single hydrogen‑bond donor place it within favorable CNS drug‑like space, in contrast to more lipophilic direct chalcones [3]. This property profile supports its use as a starting point for multiparameter optimization (MPO) in CNS programs, particularly when combined with the hMAO‑B inhibitory potential inferred from class‑level data [1].

Stereochemically Defined Probe for Crystallography and Biophysical Studies

The defined (2E) configuration (InChI Key JFHAPUJXTAIKIZ-AATRIKPKSA-N) ensures that co‑crystallization or biophysical experiments are not compromised by isomeric heterogeneity. This makes the compound suitable for X‑ray crystallography or surface plasmon resonance studies aimed at elucidating enaminone binding modes, enabling rational design of next‑generation analogs.

Quote Request

Request a Quote for (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.